N-(3-chloro-4-methylphenyl)-6-phenyl-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
N-(3-Chloro-4-methylphenyl)-6-phenyl-3-propyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral properties . The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a valuable scaffold in drug design and development .
Preparation Methods
The synthesis of N-(3-Chloro-4-methylphenyl)-6-phenyl-3-propyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide involves several synthetic routes. One common method is the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole . Another approach involves the cyclocondensation of 4-amino-3-mercaptotriazoles with various bielectrophiles such as α-bromopropenone, phenacyl bromides, and ethyl bromoacetate in the presence of heteropolyacids under conventional heating conditions . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
N-(3-Chloro-4-methylphenyl)-6-phenyl-3-propyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . Substitution reactions often involve nucleophiles such as amines and thiols. Major products formed from these reactions include derivatives with modified functional groups, which can enhance or alter the compound’s pharmacological properties .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it serves as a valuable intermediate for the synthesis of other heterocyclic compounds . In biology and medicine, it has shown potential as an anticancer, antimicrobial, and anti-inflammatory agent . Its ability to inhibit enzymes such as carbonic anhydrase and cholinesterase makes it a promising candidate for the treatment of various diseases . Additionally, its antioxidant properties have been explored for potential use in preventing oxidative stress-related conditions .
Mechanism of Action
The mechanism of action of N-(3-Chloro-4-methylphenyl)-6-phenyl-3-propyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide involves its interaction with specific molecular targets and pathways. It can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to the disruption of essential biological processes . The compound’s ability to form hydrogen bonds with target receptors enhances its binding affinity and specificity . Additionally, it can induce apoptosis in cancer cells by activating the mitochondrial apoptotic pathway .
Comparison with Similar Compounds
N-(3-Chloro-4-methylphenyl)-6-phenyl-3-propyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is unique due to its specific structural features and pharmacological activities. Similar compounds include other triazolothiadiazines, such as 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines and 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines . These compounds share similar core structures but differ in their substituents and biological activities . The presence of the 3-chloro-4-methylphenyl and 6-phenyl-3-propyl groups in the compound of interest contributes to its unique pharmacological profile .
Properties
Molecular Formula |
C21H22ClN5OS |
---|---|
Molecular Weight |
428.0 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-6-phenyl-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C21H22ClN5OS/c1-3-7-17-24-25-21-27(17)26-18(14-8-5-4-6-9-14)19(29-21)20(28)23-15-11-10-13(2)16(22)12-15/h4-6,8-12,18-19,26H,3,7H2,1-2H3,(H,23,28) |
InChI Key |
DANFXJWKBGTTAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC(=C(C=C3)C)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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